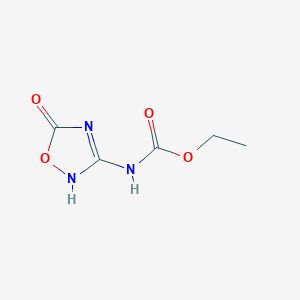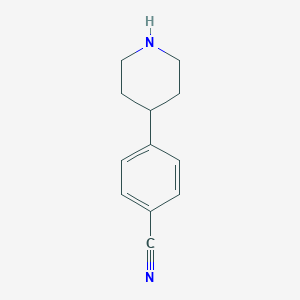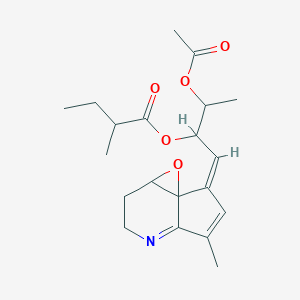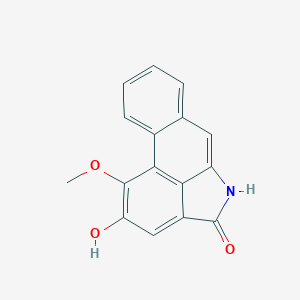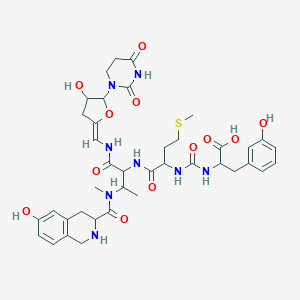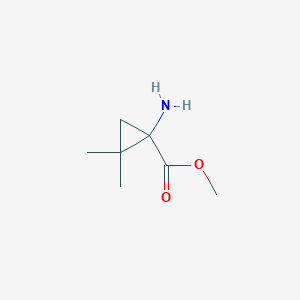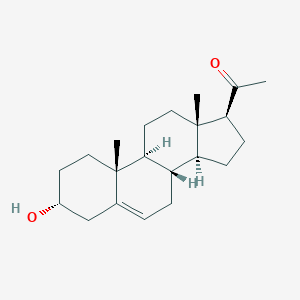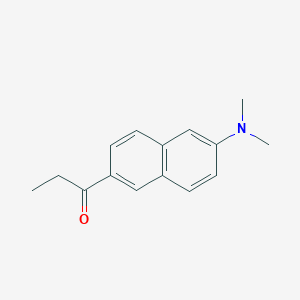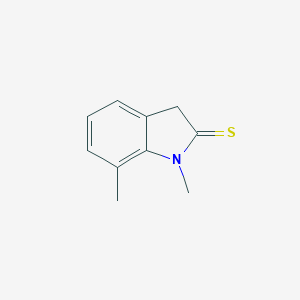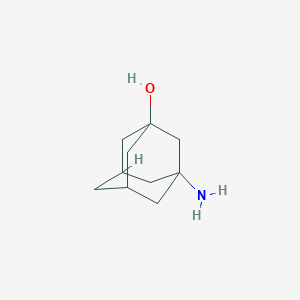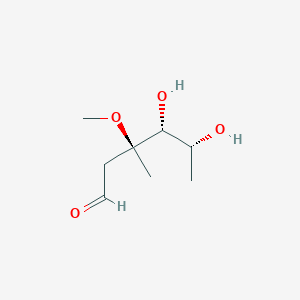
デキサメタゾン 17-プロピオン酸エステル
概要
説明
Dexamethasone 17-propionate, a derivative of dexamethasone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is used in various medical conditions such as asthma, severe allergies, and certain types of arthritis. Dexamethasone itself is the most commonly prescribed glucocorticoid and has a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of dexamethasone conjugates, which may include dexamethasone 17-propionate, involves several chemical methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry. These methods are used to develop targeted systems for controlled release by conjugation to polymeric carriers, which can reduce the side effects of dexamethasone on non-target organs .
Molecular Structure Analysis
The molecular structure of dexamethasone 17-propionate is not explicitly detailed in the provided papers. However, it is a derivative of dexamethasone, which is characterized by its glucocorticoid receptor binding affinity and its ability to modulate gene expression. The structure of dexamethasone is crucial for its biological activity and its interaction with specific receptors in the body .
Chemical Reactions Analysis
Dexamethasone 17-propionate undergoes various chemical reactions in the body. For instance, it can be hydrolyzed to dexamethasone, and its metabolites can be measured using radioimmunoassay techniques. The metabolism of dexamethasone 17-propionate leads to the formation of several metabolites, which can be detected in human plasma and urine .
Physical and Chemical Properties Analysis
The physical and chemical properties of dexamethasone 17-propionate are related to its pharmacokinetics and pharmacodynamics. It is known that dexamethasone can cause alterations in the synthesis and degradation of phosphatidylinositol in cultured human embryonic cells, which suggests that its physical and chemical properties can affect cellular processes . Additionally, dexamethasone can affect protein synthesis in clonal rat osteosarcoma cells, indicating that its properties can influence protein metabolism .
Relevant Case Studies
Several case studies highlight the effects of dexamethasone on biological systems. For example, dexamethasone has been shown to alleviate allergic airway inflammation in mice by inhibiting the activation of the NLRP3 inflammasome . Another study demonstrated that dexamethasone does not exert direct intracellular feedback on steroidogenesis in human adrenal NCI-H295A cells . Moreover, dexamethasone has been found to alter responses of pituitary gonadotropin-releasing hormone receptors and gonadotropin subunit messenger RNAs in male rats . Metabolomics-based profiling has also been used to study the side effects of dexamethasone treatment in rats, revealing a distinctive metabolic profile associated with its side effects . Lastly, dexamethasone induces advanced growth hormone expression in the fetal rat pituitary gland in vivo, suggesting its role in the development of GH cells .
科学的研究の応用
骨形成の促進
デキサメタゾン (DEX) は、骨リモデリングにおいて骨誘導剤として広く用いられている、よく知られた抗炎症剤および免疫抑制剤です . DEX の有効性は、投与量と期間に大きく依存します。 そのため、適切な濃度で DEX の放出を最適化することが、骨組織工学において非常に重要です . マイクロ粒子やナノ粒子、足場などの DEX を組み込んだ薬物送達技術は、骨欠損の治療に大きな可能性を秘めています .
骨折の治癒
DEX は、ナノ粒子、マイクロ粒子、足場などの薬物送達システムに組み込まれており、薬物の長期放出を制御し、全身的な副作用を防ぐことで、骨折の治癒に影響を与えます . 骨折修復における DEX のメカニズム、および骨再生と骨形成プロセスに対する DEX を含むアプローチの潜在的な結果についてもまとめられています .
骨欠損の治療
骨リモデリングにおいて、迅速かつ効果的な再生を伴う重度の骨欠損の治療は、依然として大きな課題です。 グルココルチコイドである小分子 DEX は、骨誘導、抗炎症、免疫抑制の特性を持つため、研究の注目を集めています .
病的な瘢痕の予防と治療
コルチコステロイドは、臨床的な瘢痕の予防と治療における主要な薬剤であり、効果的に瘢痕の退縮を誘導し、瘢痕のかゆみと痛みを改善します . コルチコステロイドの病変内注射は、臨床診療で広く用いられています .
経皮薬物送達
経皮投与は、瘢痕治療におけるコルチコステロイド投与のための有望な非侵襲的かつ使いやすい方法です . ベースプレートと、疎水性デキサメタゾン (DE) とその親水性プロドラッグであるデキサメタゾンナトリウムリン酸 (DSP) をロードしたチップからなる、新規の三層マイクロニードルが製造され、DSP のバースト放出と DE の徐放を含む二相放出モードで DE の経皮および皮内送達を支援します<a aria-label="2: Transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment2" data-citationid="5629a3f7-d3f2-404a-459a-bcfe46c11cde-30" h="ID=SERP,5015.1" href="https://academic.oup.com/burnstrauma/article/doi/10.1093/burnst/tkad009/708044
作用機序
Target of Action
Dexamethasone 17-propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
Upon binding to the glucocorticoid receptor, dexamethasone 17-propionate triggers changes in gene expression that lead to multiple downstream effects over hours to days . It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
Dexamethasone 17-propionate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also impacts calcium signaling by regulating Kv1.3 potassium channels .
Pharmacokinetics
The pharmacokinetics of dexamethasone involve absorption, distribution, metabolism, and excretion (ADME). Dexamethasone is well-absorbed and has a high bioavailability . It is metabolized in the liver, primarily by the enzyme CYP3A4, into 6α- and 6β-hydroxydexamethasone . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of dexamethasone 17-propionate’s action include decreased expression of co-stimulatory molecules, reduced maturation and proliferation of T cells, and increased uptake of myelin debris . It also reduces the activity of Kv1.3 channels, leading to decreased calcium influx and interferon-gamma production in T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone 17-propionate. For instance, chronic stress conditions, simulated by dexamethasone, can disturb the gut microbiota community and digestive functions . Moreover, the presence of other drugs can interact with dexamethasone, potentially altering its effects .
Safety and Hazards
Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .
将来の方向性
Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of Dexamethasone 17-propionate lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .
生化学分析
Biochemical Properties
Dexamethasone 17-propionate interacts with various enzymes and proteins in the body. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by Dexamethasone 17-propionate when it is persistently administered, resulting in auto-induction .
Cellular Effects
Dexamethasone 17-propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .
Molecular Mechanism
At the molecular level, Dexamethasone 17-propionate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to glucocorticoid receptors, which then translocate into the nucleus and bind to glucocorticoid response elements in the DNA, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
The effects of Dexamethasone 17-propionate change over time in laboratory settings. Studies have shown that the compound’s clearance is time-dependent, modeled by a sigmoid Emax equation . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may vary over time .
Dosage Effects in Animal Models
In animal models, the effects of Dexamethasone 17-propionate vary with different dosages . For instance, studies have shown that low-dose Dexamethasone 17-propionate lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
Dexamethasone 17-propionate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels . High-dose Dexamethasone 17-propionate treatment has been shown to decrease the expression of glucose and lipid metabolic pathway-related genes .
Transport and Distribution
Dexamethasone 17-propionate is transported and distributed within cells and tissues. It has a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . This suggests that the compound can be widely distributed in the body.
Subcellular Localization
The subcellular localization of Dexamethasone 17-propionate and its effects on activity or function are crucial aspects of its biochemical profile. Studies have shown that Dexamethasone 17-propionate can influence the subcellular localization of proteins, which can impact their function . For instance, Dexamethasone 17-propionate treatment can decrease the expression of p21, leading to changes in its subcellular localization and promoting apoptosis .
特性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-OCUNRLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934962 | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15423-89-9 | |
| Record name | Dexamethasone 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone propionate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dexamethasone 17-propionate impact the adrenal glands in rat fetuses?
A1: The study demonstrates that Dexamethasone 17-propionate, along with Dexamethasone and other Dexamethasone 17-esters, causes significant atrophy of the adrenal glands in rat fetuses after subcutaneous administration. [] This suggests that the compound, even in its esterified form, retains the ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced adrenal gland size. This finding aligns with the known effects of glucocorticoids like Dexamethasone on the HPA axis.
Q2: Does the rate of hydrolysis of Dexamethasone 17-esters influence their effect on adrenal gland size in rat fetuses?
A2: While the research shows that different Dexamethasone 17-esters are hydrolyzed at varying rates in the livers of rat fetuses [], the study doesn't directly correlate the hydrolysis rate with the degree of adrenal atrophy. Dexamethasone acetate, despite having the fastest hydrolysis rate among the tested esters, doesn't show a significantly different impact on adrenal size compared to the slower-hydrolyzing propionate or valerate esters. This suggests that other factors, such as the distribution and metabolism of the esters and their corresponding free glucocorticoids, might play a significant role in their overall effect on the HPA axis. Further research is needed to understand the complex interplay between hydrolysis rates and the pharmacological effects of these esters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



